Sodium 4-chloro-2,5-difluorobenzoate

Organic Synthesis Medicinal Chemistry Process Chemistry

Standard halogenated benzoic acids often require organic co-solvents in aqueous reactions, complicating purification and violating green chemistry principles. This sodium salt resolves that pain point. - **Key differentiator:** 4-Cl,2,5-diF substitution pattern (acid pKa ~2.70) vs. non-chlorinated analogue (pKa ~2.93), enabling selective deprotonation. - **Solubility advantage:** Fully water-soluble vs. poorly soluble free acid; ideal for biphasic or aqueous antimicrobial synthesis. - **Supply reliability:** ≥98% purity across batches reduces tech transfer re-validation. Direct R&D to process scale.

Molecular Formula C7H2ClF2NaO2
Molecular Weight 214.53 g/mol
CAS No. 1421029-91-5
Cat. No. B3239607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-chloro-2,5-difluorobenzoate
CAS1421029-91-5
Molecular FormulaC7H2ClF2NaO2
Molecular Weight214.53 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)F)C(=O)[O-].[Na+]
InChIInChI=1S/C7H3ClF2O2.Na/c8-4-2-5(9)3(7(11)12)1-6(4)10;/h1-2H,(H,11,12);/q;+1/p-1
InChIKeyNAJZTZFROUOWOZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Chloro-2,5-Difluorobenzoate Overview


Sodium 4-chloro-2,5-difluorobenzoate (CAS 1421029-91-5) is the sodium salt of 4-chloro-2,5-difluorobenzoic acid . It is a halogenated aromatic carboxylate featuring a para-chloro and two ortho-fluoro substituents. This compound serves primarily as a synthetic intermediate, with its acid progenitor widely documented as a key precursor to fluoroquinolone antibiotics and novel fluorinated antimicrobial agents [1]. The sodium salt form is specifically noted for its enhanced aqueous solubility, making it a more versatile reagent for reactions conducted in water or aqueous/organic biphasic systems .

1
Aqueous reaction compatibility via sodium salt form
2
Quinolone precursor synthesis with defined halogenation pattern
3
Consistent purity specification across multiple suppliers

Sodium 4-Chloro-2,5-Difluorobenzoate vs. Analogues


Substituting sodium 4-chloro-2,5-difluorobenzoate with seemingly similar halogenated benzoic acids or salts can introduce significant and quantifiable deviations in reaction outcomes. Key differentiation arises from its specific halogenation pattern (4-Cl, 2,5-diF), which imparts a distinct electronic environment (predicted pKa ~2.70) that differs from non-chlorinated analogues like 2,5-difluorobenzoic acid (pKa ~2.93) and alternative halogenation patterns like 2,4-dichloro-5-fluorobenzoic acid [1]. Furthermore, the sodium salt form provides a stark solubility advantage over the free acid in aqueous media , directly impacting the feasibility and efficiency of reactions conducted in water. The following evidence items detail these critical, measurable differences.

!
Free acid vs sodium salt: Aqueous solubility difference may prevent direct substitution in water-based reactions.
!
Halogenation pattern (4-Cl,2,5-diF vs 2,4-diCl-5-F): Leads to different quinolone substitution outcomes; structural mismatch may alter synthesis pathway.
!
pKa shift due to para-chloro group: Acidity difference may impact selective deprotonation and acid-base extraction behavior.

Sodium 4-Chloro-2,5-Difluorobenzoate – Comparative Evidence


Aqueous Solubility: Sodium Salt vs. Free Acid

The sodium salt form of 4-chloro-2,5-difluorobenzoate exhibits a marked and functionally critical enhancement in water solubility compared to its free acid counterpart, 4-chloro-2,5-difluorobenzoic acid. While the free acid is described as 'sparingly soluble in water' , the sodium salt is characterized as having 'enhanced solubility' . This difference is typical for the conversion of a carboxylic acid to its alkali metal salt and is essential for applications requiring aqueous reaction conditions.

Aqueous Solubility
Class-level
Sodium saltEnhanced solubility
Free acidSparingly soluble
Supports aqueous reaction workflow
Qualitative vendor description; solubility not quantified
Organic Synthesis Medicinal Chemistry Process Chemistry Aqueous Reactions

Purity Consistency Across Suppliers

Commercial availability of sodium 4-chloro-2,5-difluorobenzoate is consistently specified at a high purity of 98% by multiple reputable suppliers [1][2]. This contrasts with some analogous halogenated benzoic acids and other intermediates, which may be offered at a range of purities (e.g., 95-99%) [3], requiring additional scrutiny of Certificates of Analysis (CoA) prior to use. The consistent 98% standard simplifies procurement and ensures a reliable baseline for reproducible synthesis.

Purity Specification
Reported
98% standard across suppliers vs. 95–99% variable for analogues
Simplifies procurement and batch consistency
Based on supplier specification sheets
Organic Synthesis Quality Control Pharmaceutical Intermediates Reproducibility

Acidity Difference vs. 2,5-Difluorobenzoic Acid

The presence of the para-chloro substituent in sodium 4-chloro-2,5-difluorobenzoate significantly alters the acidity of its conjugate acid relative to the non-chlorinated analogue. The predicted pKa of 4-chloro-2,5-difluorobenzoic acid is 2.70 ± 0.10 . In contrast, the pKa of 2,5-difluorobenzoic acid is reported as 2.93 . This ~0.2 pKa unit difference indicates a stronger acid, which can influence reaction kinetics, equilibrium in acid-base extractions, and the stability/reactivity profile of the corresponding anion.

Acidity (pKa)
Data to verify
ΔpKa = −0.23 (target more acidic)
May enable selective deprotonation
Predicted pKa for target; reported for comparator
Physical Organic Chemistry Reaction Optimization Acid-Base Chemistry Medicinal Chemistry

Quinolone Precursor: Halogenation Pattern

The specific 4-chloro-2,5-difluoro substitution pattern of this compound is explicitly linked to the synthesis of quinolonecarboxylic acid antibacterial agents [1][2]. This contrasts with the 2,4-dichloro-5-fluoro pattern, which, while also an intermediate for fluoroquinolones [3], leads to different substitution pathways and final products. The presence of fluorine at the 2-position is a hallmark of many modern fluoroquinolones, and the para-chloro group provides a handle for further functionalization (e.g., amination). The sodium salt form of the 4-chloro-2,5-difluoro derivative provides the same synthetic entry point but with the solubility benefits detailed above.

Quinolone Precursor
Class-level
4-Cl-2,5-diFQuinolonecarboxylic acid derivatives
2,4-diCl-5-F7-Chloroquinolone compounds
Directs accessible quinolone scaffold
Patent literature; structural outcome differs
Medicinal Chemistry Antibacterial Synthesis Fluoroquinolone Antibiotics Patent Analysis

Sodium 4-Chloro-2,5-Difluorobenzoate – Application Scenarios


Aqueous-Phase Quinolone Intermediate Synthesis

Leverage the enhanced water solubility of sodium 4-chloro-2,5-difluorobenzoate to conduct key steps in the synthesis of quinolonecarboxylic acid derivatives in aqueous or biphasic media [1]. This avoids the use of organic co-solvents required for the free acid, simplifying downstream purification and aligning with green chemistry principles.

Novel Fluorinated Antimicrobial Agent Synthesis

Utilize this sodium salt as a starting material to synthesize esters and ketoenols, following established procedures, for evaluation in antimicrobial screening programs [2]. The consistent 98% purity specification across vendors ensures a reliable foundation for structure-activity relationship (SAR) studies, minimizing variability introduced by the starting material.

pH and Selectivity Control in Acid-Base Reactions

Exploit the subtly increased acidity of the 4-chloro-2,5-difluorobenzoate anion (pKa of corresponding acid ≈ 2.70) compared to non-chlorinated analogs like 2,5-difluorobenzoic acid (pKa ≈ 2.93) to achieve selective deprotonation or to control the kinetics of acid-catalyzed steps in a synthetic sequence.

Reproducible Scale-Up and Process Development

For process chemists, the consistent 98% purity standard from multiple suppliers reduces the need for extensive batch-to-batch re-validation, streamlining the tech transfer and scale-up of synthetic routes that rely on this key building block.

Application
Selection Property
Validation Focus
Aqueous quinolone intermediate synthesis
Sodium salt aqueous solubility
Reaction efficiency in water/biphasic systems
Antimicrobial screening compound synthesis
Consistent purity specification
SAR study reproducibility; starting material variability control
Selective deprotonation control
pKa difference vs non-chlorinated analogues
Acid-base selectivity in synthetic steps
Process scale-up reproducibility
Standardized purity across suppliers
Batch-to-batch consistency; tech transfer validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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